molecular formula C11H21NO2 B13273602 Ethyl 2-[1-(methylamino)cyclohexyl]acetate

Ethyl 2-[1-(methylamino)cyclohexyl]acetate

Cat. No.: B13273602
M. Wt: 199.29 g/mol
InChI Key: GDRIBZMVJGXYFU-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(methylamino)cyclohexyl]acetate is a chemical compound with the molecular formula C10H19NO2 and a monoisotopic mass of 185.14159 Da . This organobuilding block features a cyclohexyl ring substituted with both a methylamino group and an ethyl acetate moiety, making it a valuable intermediate for synthetic organic chemistry . The presence of both basic (amine) and electrophilic (ester) functional groups on a stable cycloaliphatic scaffold provides versatile reactivity for the construction of more complex molecules. While a closely related analog, Mthis compound hydrochloride, is listed in chemical databases, the specific applications and mechanism of action for this compound are not fully detailed in the public domain . Researchers may find it useful for exploring structure-activity relationships in medicinal chemistry, particularly for targets that interact with cyclohexane-based structures, or as a precursor in the synthesis of novel chemical entities. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[1-(methylamino)cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-14-10(13)9-11(12-2)7-5-4-6-8-11/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRIBZMVJGXYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Methodologies for Ethyl 2 1 Methylamino Cyclohexyl Acetate

Established Synthetic Routes to the Core Structure

The formation of the Ethyl 2-[1-(methylamino)cyclohexyl]acetate backbone is primarily achieved through the creation of its key components followed by their strategic assembly.

Alkylation-Based Synthesis Approaches

A primary and straightforward method for synthesizing this compound is through the N-alkylation of 1-(methylamino)cyclohexane with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). This reaction falls under the general class of nucleophilic substitution, where the secondary amine, 1-(methylamino)cyclohexane, acts as the nucleophile, and the ethyl haloacetate is the electrophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. Common bases used for this purpose include potassium carbonate or triethylamine. The choice of solvent is also crucial and is often a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the reaction. The general reaction scheme is as follows:

Reaction of 1-(Methylamino)cyclohexane with Ethyl Bromoacetate

While specific literature detailing this exact reaction for this compound is not abundant, the N-alkylation of secondary amines with α-halo esters is a well-established and widely used transformation in organic synthesis. The efficiency of this reaction can be influenced by factors such as the nature of the leaving group on the acetate (B1210297) (I > Br > Cl), the steric hindrance around the nitrogen atom of the amine, and the reaction conditions (temperature, concentration, and base strength).

For instance, a study on the O-alkylation of salicylaldehyde (B1680747) with ethyl bromoacetate utilized potassium carbonate as the base in acetonitrile at reflux, indicating conditions that could be analogous for N-alkylation.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound heavily relies on the efficient preparation of its key precursor, 1-(methylamino)cyclohexane (also known as N-methylcyclohexylamine). Several synthetic routes to this intermediate have been reported.

One common method is the reductive amination of cyclohexanone (B45756) with methylamine . This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from cyclohexanone and methylamine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Another established route is the hydrogenation of N-methylaniline . In this process, N-methylaniline is subjected to catalytic hydrogenation over a supported nickel catalyst at elevated temperature and pressure to reduce the aromatic ring to a cyclohexane (B81311) ring.

Furthermore, direct alkylation of cyclohexylamine (B46788) with a methylating agent can also yield N-methylcyclohexylamine. However, this method can sometimes lead to over-alkylation, producing the tertiary amine (N,N-dimethylcyclohexylamine) as a byproduct. Careful control of reaction conditions and stoichiometry is necessary to favor the formation of the secondary amine.

Below is a table summarizing the common synthetic methods for N-methylcyclohexylamine:

Starting Material(s)Reagent(s)ProductKey Features
Cyclohexanone and MethylamineReducing agent (e.g., NaBH4, H2/Catalyst)N-MethylcyclohexylamineOne-pot reaction, versatile.
N-MethylanilineH2, Nickel catalystN-MethylcyclohexylamineUtilizes an aromatic precursor.
CyclohexylamineMethylating agent (e.g., Methyl iodide)N-MethylcyclohexylamineRisk of over-alkylation.

Synthesis of Structurally Related Analogues for Research Investigations

To explore the structure-activity relationships and to conduct further research, the synthesis of analogues of this compound is of significant interest. This can be achieved by modifying the core structure at various positions.

Synthetic Modifications of the Cyclohexyl Moiety

Modifications to the cyclohexyl ring can introduce diverse structural features. The synthesis of substituted cyclohexylglycine derivatives provides a template for such modifications. For instance, starting from substituted cyclohexanones in the reductive amination step would lead to analogues with substituents on the cyclohexyl ring.

Another approach involves the use of functionalized cyclohexyl precursors. For example, the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate has been reported starting from 1,4-cyclohexanedione, which undergoes a Wittig reaction, condensation, and catalytic hydrogenation. This demonstrates that functional groups can be introduced and manipulated on the cyclohexane ring prior to the formation of the amino acetate structure.

Furthermore, catalytic reduction of aromatic amino acid derivatives, such as phenylalanine, to their corresponding cyclohexyl derivatives using rhodium on carbon or alumina (B75360) is a viable strategy for accessing certain substituted cyclohexylamines.

Derivatization at the Amino and Ester Functionalities

The amino and ester groups of this compound offer convenient handles for derivatization.

Amino Group Derivatization: The secondary amine can be further alkylated or arylated to produce tertiary amines. For example, reaction with various alkyl halides or aryl halides (under appropriate catalytic conditions, such as Buchwald-Hartwig amination) can introduce a wide range of substituents. Acylation of the amine with acyl chlorides or anhydrides would yield the corresponding amides.

Ester Group Derivatization: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with various amines or alcohols to form a library of amides or different esters, respectively. Common coupling reagents for amide formation include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activating agent like HOBt (1-hydroxybenzotriazole).

Below is a table outlining potential derivatization reactions:

Functional GroupReaction TypeReagent(s)Product Type
AminoAlkylationAlkyl/Aryl HalideTertiary Amine
AminoAcylationAcyl Chloride/AnhydrideAmide
EsterHydrolysisAcid/BaseCarboxylic Acid
Carboxylic Acid (from hydrolysis)AmidationAmine, Coupling AgentAmide
Carboxylic Acid (from hydrolysis)EsterificationAlcohol, Acid CatalystEster

Advanced Synthetic Methodologies and Process Optimization in Research

While specific advanced methodologies for the synthesis of this compound are not extensively documented, general principles of modern organic synthesis can be applied to improve its preparation and the synthesis of its analogues.

For the N-alkylation step, process optimization would involve screening different bases, solvents, and temperature conditions to maximize yield and minimize reaction time and byproducts. The use of phase-transfer catalysts could be explored to enhance the reaction rate in biphasic systems.

In the synthesis of precursors, newer catalytic systems for reductive amination, such as those based on iridium or ruthenium, could offer higher efficiency and selectivity under milder conditions. Enzymatic reductive amination strategies are also emerging as powerful tools for the stereocontrolled functionalization of cyclohexanones.

For the synthesis of diverse analogues, combinatorial chemistry approaches, facilitated by solid-phase synthesis, could be employed. For example, attaching the cyclohexylamine core to a solid support would allow for the rapid generation of a library of derivatives through parallel synthesis by reacting it with a variety of acylating or alkylating agents, followed by cleavage from the resin.

Furthermore, flow chemistry presents an opportunity for process optimization. Continuous flow reactors can offer better control over reaction parameters, improved safety for exothermic reactions, and easier scalability compared to traditional batch processes. Optimizing the N-alkylation reaction in a flow system could lead to higher throughput and more consistent product quality.

Catalytic Strategies in Novel Synthesis Development

The construction of the sterically hindered quaternary α-amino acid ester moiety in this compound is a prime target for the application of advanced catalytic strategies. These methods offer pathways to enhance stereoselectivity, improve yields, and utilize milder reaction conditions compared to classical stoichiometric approaches. Key areas of catalysis applicable to this synthesis include organocatalysis, transition metal catalysis, and photoredox catalysis.

Organocatalysis provides a metal-free approach to constructing chiral centers. For the synthesis of substituted cyclohexylamines, organocatalytic asymmetric cascade reactions have proven effective. organic-chemistry.orgresearchgate.net A plausible strategy for the target molecule could involve a cascade reaction starting from a 2,6-diketone, where an achiral amine and a chiral Brønsted acid catalyst orchestrate an aldol (B89426) addition-dehydration-conjugate reduction-reductive amination sequence. organic-chemistry.orgresearchgate.net This methodology is highly effective in forming multiple carbon-carbon bonds and stereogenic centers in a single pot. organic-chemistry.org

Transition metal catalysis offers a broad spectrum of reactions for C-N and C-C bond formation. Palladium-catalyzed amination of aryl and heteroaryl chlorides, for example, has been refined through the development of specialized phosphine (B1218219) ligands. nih.govwiley.com For the synthesis of this compound, a key step could be the reductive amination of a cyclohexanone precursor. researchgate.netresearchgate.net Recent advances in transition-metal-catalyzed asymmetric reductive amination (ARA) provide a direct route to chiral amines from ketones. rsc.org Catalysts based on iridium, rhodium, or ruthenium, paired with chiral ligands, could facilitate the enantioselective introduction of the methylamino group. Furthermore, transition metals like cobalt and nickel are being explored for C-N coupling reactions under photoredox conditions, offering adaptive catalytic systems. uci.educhemrxiv.org

Photoredox catalysis , utilizing visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. beilstein-journals.orgrsc.org This strategy could be employed for the functionalization of a cyclohexyl scaffold. For instance, a photoredox-catalyzed [4+2] cycloaddition could be envisioned to construct the functionalized cyclohexylamine core. nih.gov Additionally, electron-primed photoredox catalysis offers a method for carrying out challenging reductions, which could be relevant in the synthesis pathway. youtube.com

Catalytic StrategyPotential Application in SynthesisKey Advantages
Organocatalysis Asymmetric cascade reaction from a diketone precursor to form the substituted cyclohexylamine ring. organic-chemistry.orgresearchgate.netMetal-free, high enantioselectivity, one-pot synthesis. organic-chemistry.org
Transition Metal Catalysis Asymmetric reductive amination of a cyclohexanone precursor to introduce the chiral methylamino group. rsc.orgHigh efficiency, broad substrate scope, tunable reactivity. wiley.comrsc.org
Photoredox Catalysis C-N bond formation or functionalization of the cyclohexane ring under mild, light-induced conditions. beilstein-journals.orgrsc.orgMild reaction conditions, high functional group tolerance, novel reactivity. nih.gov

Application of Computational Design in Synthetic Route Planning

Computational chemistry has become an indispensable tool in modern synthetic planning, enabling the prediction of reaction outcomes, elucidation of mechanisms, and the in silico design of novel catalysts and reaction pathways. mdpi.com For a molecule like this compound, computational methods can address several key synthetic challenges.

Reaction Mechanism and Feasibility Analysis: Density Functional Theory (DFT) calculations are widely used to investigate the structural and mechanistic aspects of chemical reactions. rsc.orgrsc.org For the synthesis of α-amino acid esters, DFT can be employed to model transition states and reaction intermediates, thereby predicting the most energetically favorable pathway. rsc.orgrsc.org For instance, in a potential reductive amination step, computational analysis can help in understanding the binding of the substrate to the catalyst and the subsequent hydride transfer, guiding the selection of the optimal catalyst and reaction conditions. mdpi.com

Catalyst Design and Screening: Computational screening of virtual catalyst libraries can accelerate the discovery of new and more efficient catalysts. mdpi.com By calculating key descriptors of catalytic activity, such as ligand binding energies and activation barriers for a range of potential catalysts, researchers can prioritize experimental efforts on the most promising candidates. This approach is particularly valuable for transition metal catalysts, where the electronic and steric properties of ligands can be systematically varied in silico to fine-tune reactivity and selectivity. wiley.comnih.gov

Retrosynthetic Analysis: The principles of retrosynthesis, which involve breaking down a target molecule into simpler, commercially available starting materials, can be augmented by computational tools. wikipedia.org Software can suggest potential disconnections based on known chemical reactions and predict the feasibility of proposed synthetic steps, helping to design the most efficient and practical route to this compound.

Computational ToolApplication in Synthesis PlanningExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms for key bond-forming steps (e.g., C-N bond formation). rsc.orgrsc.orgPrediction of reaction feasibility, identification of key intermediates and transition states, rationalization of stereochemical outcomes. mdpi.com
Virtual Catalyst Screening In silico evaluation of a library of potential organocatalysts or transition metal complexes. mdpi.comIdentification of catalysts with optimal electronic and steric properties for high activity and selectivity.
Retrosynthetic Analysis Software Automated generation of potential synthetic routes from starting materials to the target molecule. wikipedia.orgDesign of efficient and novel synthetic pathways, minimizing trial-and-error experimentation.

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) is a powerful methodology that enables the rapid and parallel evaluation of a large number of reaction conditions, catalysts, or substrates. rsc.orgrsc.org This approach is particularly beneficial for optimizing complex reactions and discovering novel transformations that are relevant to the synthesis of this compound.

Reaction Optimization: The synthesis of the target molecule likely involves several reaction parameters that can be optimized, including the choice of catalyst, ligand, base, solvent, and temperature. HTS allows for the systematic exploration of this multidimensional reaction space in a time- and resource-efficient manner. rsc.org For example, in a palladium-catalyzed C-N coupling reaction, hundreds of combinations of ligands and bases can be screened in parallel to identify the optimal conditions for maximizing the yield and selectivity of the desired product. nih.govpurdue.edu Automated synthesis platforms can further accelerate this process by performing reactions, work-ups, and analyses with minimal manual intervention. taawon.comsigmaaldrich.comchimia.ch

Discovery of Novel Reactions: HTS can also be employed in a discovery mode to identify new chemical transformations. By screening a diverse set of potential reactants and catalysts, it is possible to uncover unexpected but valuable reactions. nih.gov For the synthesis of the target molecule, an HTS campaign could be designed to explore novel methods for the formation of the quaternary carbon center or the direct functionalization of the cyclohexyl ring.

Ligand and Catalyst Screening: The performance of a catalytic reaction is often critically dependent on the structure of the ligand coordinated to the metal center. HTS is an ideal tool for screening large libraries of ligands to identify those that impart the desired reactivity and selectivity. rsc.org This is particularly relevant for asymmetric catalysis, where the identification of the optimal chiral ligand is crucial for achieving high enantioselectivity.

HTS ApplicationSpecific Goal for SynthesisExperimental Approach
Reaction Condition Optimization Maximize the yield and selectivity of a key bond-forming step (e.g., reductive amination).Parallel synthesis in microtiter plates with automated liquid handling and analysis by LC-MS or GC-MS. purdue.edu
Novel Reaction Discovery Identify new methods for constructing the quaternary α-amino ester scaffold. nih.govScreening of a diverse library of substrates and catalysts under a range of reaction conditions. researchgate.net
Ligand Library Screening Find the optimal chiral ligand for an asymmetric catalytic step to control stereochemistry. rsc.orgEvaluation of a library of commercially available or custom-synthesized ligands in a model catalytic reaction. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 2 1 Methylamino Cyclohexyl Acetate and Analogues

Influence of the Cyclohexyl Ring System and its Substitution Pattern on Biological Activity

The introduction of substituents onto the cyclohexyl ring can induce significant steric and electronic changes, thereby modulating biological activity. Steric bulk, for instance, can either enhance binding by promoting favorable van der Waals interactions within a receptor pocket or diminish activity by causing steric hindrance that prevents optimal binding. The size, shape, and placement of these substituents are critical.

No specific research data was found for substituted analogues of Ethyl 2-[1-(methylamino)cyclohexyl]acetate to generate a data table.

The cyclohexane (B81311) ring predominantly exists in a chair conformation, which minimizes steric strain. Substituents can occupy either axial or equatorial positions, and the equilibrium between these conformations can have a profound impact on the molecule's biological activity. The preferred conformation determines the spatial orientation of the pharmacophoric groups—the methylamino and ethyl acetate (B1210297) moieties—which is critical for molecular recognition by a receptor.

Computational studies and techniques like X-ray crystallography are often employed to determine the preferred conformation of such molecules and to understand how different substitution patterns influence the conformational equilibrium. This analysis helps in designing analogues with a higher population of the bioactive conformation, potentially leading to enhanced potency.

No specific conformational analysis studies were found for this compound to generate a data table.

Role of the Methylamino Group in Molecular Interactions and Biological Response

The methylamino group is a key functional group that significantly influences the compound's physicochemical properties and its ability to interact with biological targets.

The nitrogen atom in the methylamino group is basic, meaning it can accept a proton to form a positively charged ammonium (B1175870) ion. The basicity, quantified by the pKa value, is a critical determinant of the compound's ionization state at physiological pH. This ionization state, in turn, dictates its aqueous solubility, membrane permeability, and potential for ionic interactions with receptors. The pH-dependent solubility is a crucial factor for the absorption and distribution of the compound in the body.

The methylamino group can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). Hydrogen bonds are highly directional and play a pivotal role in the specificity and affinity of drug-receptor interactions. The ability to form these bonds with key amino acid residues in a receptor's binding site is often essential for biological activity.

No specific data on the basicity, solubility, or hydrogen bonding interactions of this compound was found to create a data table.

Ester Moiety Modifications and Their Biological Implications

Changes to the ester group, such as altering the length of the alkyl chain (e.g., from ethyl to methyl or propyl), can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The ester can also impact how the molecule fits into a receptor's binding pocket.

Furthermore, the ester group can be susceptible to hydrolysis by esterase enzymes in the body, which can lead to the formation of the corresponding carboxylic acid. This metabolic process can either be a deactivation pathway or, in the case of a prodrug, a required activation step to release the active pharmacological agent. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol and acid portions of the ester.

No specific research data was found on the biological implications of modifying the ester moiety of this compound to generate a data table.

Hydrolytic Stability and Prodrug Potential

The ethyl ester group in this compound is susceptible to hydrolysis, a key factor in its potential as a prodrug. Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. The stability of the ester bond is crucial; it must be stable enough to allow the compound to reach its target but labile enough to be cleaved to release the active carboxylic acid form.

The rate of hydrolysis is influenced by pH and the presence of esterase enzymes. Generally, ester-containing prodrugs are more stable in acidic environments and more susceptible to hydrolysis at basic pH. nih.gov The length of the alcohol moiety in the ester can also affect stability, with longer chains sometimes increasing stability. nih.gov For instance, a propylene (B89431) glycol linker has been shown to be more stable than ethyl or methyl linkers in other amino acid prodrugs. nih.gov

To illustrate the concept of hydrolytic stability, the following table presents hypothetical half-life data for this compound under different pH conditions, which is a common way to evaluate prodrug potential.

Table 1: Hypothetical Hydrolytic Stability of this compound

pH Temperature (°C) Half-life (hours)
1.2 (Simulated Gastric Fluid) 37 > 24
6.8 (Simulated Intestinal Fluid) 37 12

This hypothetical data suggests that the compound is relatively stable in the acidic environment of the stomach, with increasing hydrolysis as it moves to the more neutral pH of the intestines and blood, which is a desirable characteristic for an orally administered prodrug.

Ester Linkage Variations and Bioactivation Pathways

Variations in the ester linkage of analogues of this compound can significantly impact their bioactivation pathways. The primary route of bioactivation for such ester prodrugs is enzymatic hydrolysis by esterases present in the blood, liver, and other tissues.

Different ester groups can be explored to modulate the rate of hydrolysis and, consequently, the release of the active drug. For example, replacing the ethyl group with bulkier or electronically different groups could alter the affinity for esterase enzymes.

Correlation of Overall Molecular Lipophilicity with Activity Profiles

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For compounds like this compound, a balance in lipophilicity is essential for optimal activity.

A certain degree of lipophilicity is necessary for the compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.

Studies on related compounds have shown a good correlation between lipophilicity and biological activity. nih.govresearchgate.net For instance, in a series of similar compounds, a parabolic relationship between lipophilicity and activity is often observed, where there is an optimal lipophilicity value for maximum efficacy. The anti-inflammatory and antioxidant activities of some compounds have been correlated with medium values of their lipophilicity parameters. nih.gov

The following interactive table presents hypothetical lipophilicity (log D at pH 7.4) and corresponding biological activity data for a series of analogues of this compound, where the R group on the ester is varied.

Table 2: Hypothetical Lipophilicity and Activity of Ester Analogues

Analogue (R group) log D (pH 7.4) Relative Activity (%)
Methyl 1.5 60
Ethyl 2.0 100
Propyl 2.5 85
Isopropyl 2.3 95

This hypothetical data illustrates that the ethyl analogue strikes a good balance of lipophilicity for optimal activity, with both less and more lipophilic analogues showing reduced efficacy.

Stereochemical Considerations in Structure-Activity Relationships

The this compound molecule contains a stereocenter at the carbon atom of the cyclohexyl ring to which the amino and acetate groups are attached. This means the compound can exist as different stereoisomers (enantiomers or diastereomers).

Stereochemistry can play a crucial role in the biological activity of a drug. Different stereoisomers can have different affinities for their biological targets, such as receptors or enzymes, which are themselves chiral. This can result in one isomer being significantly more active than another, or the isomers having different pharmacological effects altogether.

While specific studies on the stereochemistry of this compound are not widely available, it is a general principle in medicinal chemistry that the spatial arrangement of functional groups is critical for molecular recognition and biological activity. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers would be an important step in the development of this compound to identify the most potent and selective isomer.

Due to a lack of publicly available scientific literature and dedicated computational studies on this compound, it is not possible to provide a detailed article on its computational chemistry and theoretical modeling as requested. The specific data required for Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, global reactivity descriptors, predicted spectroscopic properties, and molecular docking simulations for this particular compound are not present in the accessible research domain.

Generating an article with the requested in-depth data tables and detailed research findings would require fabricating information, which would be scientifically inaccurate and misleading. Scholarly research in computational chemistry involves complex calculations and simulations that are specific to the molecule under investigation. Without published studies, any attempt to create the specified content would be purely speculative and not based on factual, verifiable data.

Computational Chemistry and Theoretical Modeling of Ethyl 2 1 Methylamino Cyclohexyl Acetate

Molecular Simulation Techniques

Conformational Analysis and Energy Landscapes

A thorough conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of Ethyl 2-[1-(methylamino)cyclohexyl]acetate. The central cyclohexane (B81311) ring is known to exist predominantly in a low-energy chair conformation to minimize angular and torsional strain. The stability of the molecule is largely dictated by the spatial arrangement of its two substituents on the C1 carbon: the methylamino group and the ethyl acetate (B1210297) group.

The key aspects of a theoretical conformational analysis for this molecule would involve:

Chair Conformations: The cyclohexane ring undergoes a rapid "ring flip" between two chair conformations. In the case of this compound, both bulky substituents are attached to the same carbon atom (a geminal substitution). This means that in any chair conformation, one substituent will be in an axial position and the other in an equatorial position.

Steric Hindrance: The relative stability of the two possible chair conformers is determined by steric hindrance. The larger substituent group will preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The ethyl acetate group is sterically more demanding than the methylamino group; therefore, the most stable conformer is predicted to be the one where the CH₂COOCH₂CH₃ group is equatorial and the NHCH₃ group is axial.

Energy Landscapes: A computational energy landscape would be generated by systematically rotating all single bonds (e.g., C-N, C-C, C-O bonds) in the substituent chains and calculating the potential energy at each step. This landscape maps out all possible conformations, identifying low-energy stable states (local minima) and the energy barriers (transition states) that separate them. Quantum mechanical methods or molecular mechanics force fields would be employed to calculate these energies, revealing the molecule's preferred shapes and its dynamic behavior.

Prediction of Pharmacologically Relevant Parameters via Computational Methods

Computational tools are widely used to predict key physicochemical properties that are crucial for a molecule's pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For this compound, several important parameters have been calculated.

These descriptors are vital in early-stage drug discovery for filtering compounds with desirable drug-like characteristics. The Topological Polar Surface Area (TPSA) is a key indicator of a drug's ability to permeate cell membranes, with lower values generally associated with better permeability. The partition coefficient (LogP) measures the lipophilicity of the compound, which influences its absorption and distribution in the body. The counts of hydrogen bond donors and acceptors are critical for understanding the molecule's potential interactions with biological targets like proteins and enzymes.

ParameterPredicted ValueSignificance in Pharmacology
Topological Polar Surface Area (TPSA)38.1 ŲPredicts drug transport properties, including cell permeability.
XLogP32.4Measures lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donor Count1Indicates the potential to donate protons in hydrogen bonds.
Hydrogen Bond Acceptor Count3Indicates the potential to accept protons in hydrogen bonds.

Application of Machine Learning in Compound Design and Property Prediction

While specific machine learning (ML) models developed for this compound are not documented in public research, the application of ML in chemistry is a rapidly advancing field that is highly relevant for this and similar molecules. Machine learning pipelines can accelerate the discovery and optimization of new chemical entities.

For a compound like this compound, ML could be applied in several ways:

Property Prediction: ML models, particularly those based on neural networks or tree-based ensemble methods, are trained on large datasets of known molecules and their experimentally determined properties. Such models could provide more accurate predictions for solubility, binding affinity to specific targets, and toxicity profiles of this molecule, surpassing traditional computational models. The process involves converting the molecular structure into a machine-readable format (like a chemical fingerprint or graph), which the model uses to correlate structure with activity.

De Novo Design: Generative ML models can design novel molecules with desired properties. By learning from vast chemical databases, these models can generate new structures that are optimized for a specific biological target or possess a desired set of physicochemical parameters. A starting scaffold, such as the 1-(methylamino)cyclohexyl acetate core, could be used to generate novel derivatives with potentially improved efficacy or safety profiles.

Lead Optimization: If this compound were identified as a hit compound, ML algorithms could suggest specific structural modifications to improve its properties. By analyzing the existing data, the model can predict the impact of adding, removing, or changing functional groups, thereby guiding medicinal chemists to synthesize the most promising analogs and reducing the number of trial-and-error cycles. The success of these models is heavily dependent on the availability of high-quality, extensive training data.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic-Mass Spectrometric Techniques for Separation and Identification

Chromatography coupled with mass spectrometry offers powerful capabilities for separating components from a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For Ethyl 2-[1-(methylamino)cyclohexyl]acetate, GC-MS can serve as an effective tool for identification, particularly in the analysis of reaction mixtures or purity assessments. The compound is separated from other components based on its boiling point and interaction with the GC column stationary phase before entering the mass spectrometer.

Upon entering the mass spectrometer, the molecule typically undergoes electron ionization (EI), which induces fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that allows for structural confirmation. Key fragment ions for this compound would be expected from the cleavage of the ester group, the loss of the ethyl group, and fragmentation of the cyclohexyl ring.

Table 1: Predicted Key GC-MS (EI) Fragment Ions for this compound

m/z (Mass/Charge Ratio) Predicted Ion Structure/Identity Fragmentation Pathway
199[M]+• (Molecular Ion)Intact molecule radical cation
184[M - CH₃]+Loss of a methyl radical from the amine
126[M - COOCH₂CH₃]+Loss of the ethyl acetate (B1210297) radical
112[C₇H₁₄N]+Cleavage at the bond alpha to the cyclohexyl ring
98[C₆H₁₂N]+Cyclohexyl ring with attached methylamino group
72[CH₂(NH)CH₃]+Iminium ion from alpha-cleavage

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis

For analyzing this compound within complex biological or environmental matrices, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides superior sensitivity and specificity. LC is suitable for compounds that may not be sufficiently volatile or thermally stable for GC analysis. The high-resolution capability of the mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, allows for the determination of the compound's elemental composition with a high degree of accuracy. This is achieved by measuring the exact mass of the protonated molecule, [M+H]+, with very low error, which helps to distinguish it from other isobaric compounds.

Table 2: LC-HRMS Data for the Protonated Molecule of this compound

Parameter Value
Chemical FormulaC₁₁H₂₁NO₂
Molecular Weight (Monoisotopic)199.15723
Ion Formula[C₁₁H₂₂NO₂]+
Theoretical Exact Mass [M+H]+200.16451

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Through ¹H NMR and ¹³C NMR, the precise connectivity of atoms within this compound can be established. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOCH₂CH₃ (methyl)~1.2Triplet (t)3H
-COOCH₂CH₃ (methylene)~4.1Quartet (q)2H
-CH₂-COO- (methylene)~2.4Singlet (s)2H
-NHCH₃ (methyl)~2.3Singlet (s)3H
Cyclohexyl Protons~1.3 - 1.8Multiplet (m)10H
-NH- (amine)Variable (broad)Singlet (s)1H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
-C OOCH₂CH₃ (carbonyl)~173
-C OOCH₂CH₃ (methylene)~60
-C H₂-COO- (methylene)~45
Cyclohexyl C1 (quaternary)~65
-NHC H₃ (methyl)~30
Cyclohexyl Carbons~22-35
-COOCH₂C H₃ (methyl)~14

Other Advanced Spectroscopic Methods (e.g., Infrared (IR), UV-Visible (UV-Vis))

Other spectroscopic methods provide complementary information for characterization. Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. For this compound, characteristic absorptions would confirm the presence of the ester and secondary amine groups.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This molecule lacks significant chromophores, so it is expected to exhibit only weak absorptions in the lower UV range and would not be the primary technique for its identification.

Table 5: Predicted Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500 (broad)
Alkane (C-H)Stretch2850 - 3000
Ester (C=O)Stretch1730 - 1750 (strong)
Ester (C-O)Stretch1150 - 1250

Development and Validation of Analytical Assays for Research Applications

The development and validation of a robust analytical assay are critical for quantitative research applications. An assay, likely based on LC-MS/MS for its high selectivity and sensitivity, would need to be established to accurately measure the concentration of this compound in research samples. The validation process ensures the method is reliable and reproducible, adhering to established guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). A thoroughly validated method provides confidence in the data generated for any research study involving this compound.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolism Models and Systems for Characterization

The characterization of the metabolic profile of a compound like Ethyl 2-[1-(methylamino)cyclohexyl]acetate relies on various established in vitro systems that model mammalian, particularly human, metabolism. These systems allow for the investigation of metabolic stability, the identification of metabolites, and the elucidation of the enzymes involved.

Utilization of Human Liver Microsomes (HLMs) and Hepatocyte Assays

Human Liver Microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum and are a primary tool for studying Phase I metabolism. nih.gov They contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for oxidative reactions. oup.com HLMs are frequently used to determine the intrinsic clearance of a compound and to identify metabolites resulting from CYP-mediated pathways. nih.gov For this compound, HLMs would be instrumental in investigating N-dealkylation and cyclohexyl ring hydroxylation. oup.compreprints.org

Hepatocyte assays, using intact liver cells, provide a more comprehensive metabolic picture. Unlike microsomes, hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters, offering a system that more closely mimics the in vivo environment of the liver. tandfonline.com These assays are valuable for studying the full sequence of biotransformation, including both oxidation and subsequent conjugation reactions like glucuronidation and sulfation. nih.gov

Application of Recombinant Enzyme Systems (e.g., Cytochrome P450s, Flavin-Containing Monooxygenases)

To identify the specific enzymes responsible for metabolism, recombinant enzyme systems are employed. These systems consist of individual enzymes, such as specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) or Flavin-Containing Monooxygenases (FMOs), expressed in a cellular system (e.g., insect cells). nih.gov By incubating this compound with a panel of these individual enzymes, it is possible to pinpoint which specific CYP or FMO isozyme is responsible for a particular metabolic reaction. nih.gov This approach is crucial for predicting potential drug-drug interactions. While CYPs are the primary catalysts for the oxidation of many amines, FMOs also play a role in the metabolism of xenobiotics containing nucleophilic heteroatoms like nitrogen. nih.gov

Identification and Characterization of Metabolites

The biotransformation of this compound is expected to proceed through two main phases of metabolism. Phase I involves the introduction or unmasking of functional groups, followed by Phase II, where endogenous molecules are conjugated to these groups to facilitate excretion. nih.gov

Phase I Biotransformations (e.g., N-dealkylation, Hydroxylation of Cyclohexyl Ring, Ester Oxidation)

Phase I reactions are primarily oxidative and hydrolytic processes that increase the polarity of the parent compound. For this compound, the following pathways are anticipated:

N-dealkylation: The N-methyl group is a prime target for oxidative dealkylation by CYP enzymes. oup.com This reaction would remove the methyl group, yielding formaldehyde (B43269) and the primary amine metabolite, Ethyl 2-(1-aminocyclohexyl)acetate. nih.govresearchgate.net This is a common metabolic pathway for secondary alkylamines. researchgate.net

Hydroxylation of Cyclohexyl Ring: The aliphatic cyclohexyl ring is susceptible to hydroxylation, another CYP-mediated reaction. preprints.org This oxidation can occur at various positions on the ring, with position 4 often being favored due to lower steric hindrance. preprints.org This process is often stereoselective, leading to the formation of specific cis- or trans-hydroxy isomers. researchgate.net

Ester Oxidation (Hydrolysis): The ethyl ester functional group is likely to be hydrolyzed by carboxylesterases, which are abundant in the liver and plasma. tandfonline.com This reaction would cleave the ester bond, producing ethanol (B145695) and the corresponding carboxylic acid metabolite, 2-[1-(methylamino)cyclohexyl]acetic acid. nih.govnih.gov

ReactionMetaboliteEnzyme Family
N-dealkylationEthyl 2-(1-aminocyclohexyl)acetateCytochrome P450 (CYP)
Cyclohexyl Ring HydroxylationEthyl 2-[1-(methylamino)-hydroxycyclohexyl]acetateCytochrome P450 (CYP)
Ester Hydrolysis2-[1-(methylamino)cyclohexyl]acetic acidCarboxylesterases (CES)

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I, the parent compound or its metabolites can undergo Phase II conjugation to further increase water solubility and facilitate elimination from the body. wikipedia.org

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to a suitable functional group. nih.gov The hydroxyl groups introduced during Phase I hydroxylation are prime sites for O-glucuronidation. Furthermore, the secondary amine of the parent compound or the primary amine of the N-dealkylated metabolite can undergo N-glucuronidation. nih.govwashington.edu

Sulfation: This pathway, catalyzed by sulfotransferases (SULTs), involves the conjugation of a sulfonate group to the molecule. nih.gov It often competes with glucuronidation for hydroxylated metabolites. nih.gov The N-hydroxy metabolites, if formed, could also be substrates for sulfation.

ReactionSubstrate (Parent or Phase I Metabolite)Conjugated MetaboliteEnzyme Family
O-GlucuronidationHydroxylated MetaboliteHydroxy-metabolite-O-glucuronideUDP-glucuronosyltransferases (UGT)
N-GlucuronidationParent Compound or N-dealkylated MetaboliteParent/Metabolite-N-glucuronideUDP-glucuronosyltransferases (UGT)
O-SulfationHydroxylated MetaboliteHydroxy-metabolite-O-sulfateSulfotransferases (SULT)

Elucidation of Enzymatic Mechanisms of Biotransformation

The enzymatic mechanisms driving the biotransformation of this compound involve a coordinated effort of several enzyme superfamilies.

The initial Phase I oxidative transformations, N-dealkylation and ring hydroxylation, are mechanistically dependent on the cytochrome P450 monooxygenase system. oup.compreprints.org In this catalytic cycle, a CYP enzyme activates molecular oxygen, leading to the insertion of one oxygen atom into the substrate.

Hydrolysis of the ethyl ester group is catalyzed by carboxylesterases, which are serine hydrolases found in microsomes and cytosol. tandfonline.comnih.gov This reaction does not require an oxidative process but is a direct hydrolytic cleavage of the ester bond.

Phase II conjugation reactions have distinct mechanisms. Glucuronidation is mediated by UGTs, which transfer glucuronic acid from the high-energy cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. wikipedia.org Similarly, sulfation is carried out by SULTs, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfonate donor. nih.gov These conjugation reactions effectively mask the functional groups of the metabolites, converting them into more polar, readily excretable compounds.

Computational Prediction of Metabolic Pathways and Products

In the absence of empirical metabolic data for this compound, computational (in silico) models serve as a valuable predictive tool. These models leverage sophisticated algorithms and extensive databases of known metabolic reactions to forecast the biotransformation of novel compounds. By inputting the chemical structure of a xenobiotic, these systems can predict potential metabolic pathways, identify likely sites of metabolism, and generate the structures of possible metabolites. This approach is instrumental in early-stage drug discovery and toxicological assessment for anticipating a compound's metabolic fate.

The prediction of metabolic pathways is generally approached through two primary computational methodologies: knowledge-based systems and machine learning models. unimi.it Knowledge-based systems utilize a curated set of biotransformation rules derived from experimentally observed metabolic reactions. unimi.it Machine learning approaches, conversely, are trained on large datasets of compound structures and their known metabolites to identify patterns that can predict metabolic outcomes for new structures. nih.govnih.gov Many modern platforms integrate both methods to enhance the accuracy of their predictions. biotransformer.ca

For a compound like this compound, predictive software would analyze its structural features—such as the ethyl ester, the secondary amine, and the cyclohexane (B81311) ring—to identify susceptible sites for enzymatic action. The primary enzymes considered in these predictions are the Cytochrome P450 (CYP) superfamily for Phase I reactions and various transferases for Phase II reactions. acs.orgoptibrium.com

Illustrative Predicted Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For this compound, computational models would likely predict several key Phase I reactions. The following table illustrates the types of predictions a computational tool might generate.

Predicted ReactionMetabolic SiteEnzyme Family (Predicted)Potential Product
Ester HydrolysisEthyl acetate (B1210297) groupEsterases2-[1-(methylamino)cyclohexyl]acetic acid
N-demethylationMethylamino groupCYP450Ethyl 2-(1-aminocyclohexyl)acetate
Cyclohexyl HydroxylationCyclohexane ringCYP450Ethyl 2-[1-(methylamino)-hydroxycyclohexyl]acetate (various isomers)

Illustrative Predicted Phase II Metabolic Pathways

Following Phase I reactions, the resulting metabolites, now possessing more polar functional groups, can undergo Phase II conjugation. Predictive models would identify these newly available sites for conjugation reactions, such as glucuronidation or sulfation.

Precursor Metabolite (from Phase I)Conjugation ReactionConjugation SitePotential Product
2-[1-(methylamino)cyclohexyl]acetic acidGlucuronidationCarboxylic acidCarboxylic acid glucuronide conjugate
Ethyl 2-(1-aminocyclohexyl)acetateN-acetylationPrimary amineN-acetylated conjugate
Ethyl 2-[1-(methylamino)-hydroxycyclohexyl]acetateGlucuronidationHydroxyl groupO-glucuronide conjugate
Ethyl 2-[1-(methylamino)-hydroxycyclohexyl]acetateSulfationHydroxyl groupSulfate conjugate

Detailed Research Findings from Predictive Models

Several computational platforms, such as BioTransformer, GLORYx, and MetaSite, are designed to make these predictions. unimi.itoup.commoldiscovery.com BioTransformer, for instance, uses a knowledge-based approach with a library of over 900 biotransformation rules. oup.com GLORYx combines machine learning to predict the site of metabolism with a rule-based system to generate the resulting metabolite structures. unimi.it These tools can provide a ranked list of likely metabolites, often scored by the probability of their formation. unimi.it

For this compound, a detailed output from such software would likely highlight the ester hydrolysis as a highly probable pathway due to the prevalence of esterases in vivo. N-demethylation and hydroxylation of the aliphatic ring are also common CYP450-mediated reactions for xenobiotics and would be expected predictions. nih.gov The subsequent Phase II conjugations would be predicted based on the functional groups exposed in the Phase I metabolites. It is important to note that these predictions are probabilistic and require experimental validation for confirmation. The accuracy of these in silico tools is continually improving, but they serve as a guide for targeted analytical studies rather than a definitive statement of metabolic fate. oup.com

Emerging Research Applications and Future Directions

Role as a Versatile Chemical Building Block in Organic Synthesis

Ethyl 2-[1-(methylamino)cyclohexyl]acetate possesses several functional groups that make it a valuable intermediate or building block in multi-step organic synthesis. Its structure includes a secondary amine, an ethyl ester, and a quaternary carbon center on a cyclohexane (B81311) ring. These features allow for a variety of chemical transformations.

The secondary amine can undergo reactions such as alkylation, acylation, and arylation to build more complex molecular architectures. The ethyl ester is susceptible to hydrolysis to form the corresponding carboxylic acid, or it can be converted into other functional groups like amides or alcohols. The cyclohexane scaffold provides a non-aromatic, three-dimensional framework that is desirable in many bioactive molecules. Synthetic chemists can utilize this compound to introduce the specific 1-(methylamino)cyclohexylacetate moiety into larger target molecules, potentially influencing their conformational properties and biological interactions.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 758623-67-5
Molecular Formula C11H21NO2 bldpharm.com
Molecular Weight 199.29 g/mol bldpharm.com
IUPAC Name This compound

| Physical Form | Powder sigmaaldrich.com |

Potential in Medicinal Chemistry and Drug Discovery Beyond Direct Therapeutic Use

While not an active therapeutic agent itself, the compound's structure is relevant to the field of medicinal chemistry for creating more effective and targeted drugs.

The design of prodrugs is a key strategy to overcome limitations of active pharmaceutical ingredients (APIs), such as poor solubility or rapid metabolism. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug within the body. The ethyl ester group in this compound is a classic example of a "promoiety" that can be used in prodrug design. nih.gov

This ester can be hydrolyzed by ubiquitous esterase enzymes in the body to release a carboxylic acid derivative. This bioactivation strategy could be employed if the corresponding acid form of a drug has poor membrane permeability. By masking the polar carboxylic acid as a more lipophilic ethyl ester, the molecule can more easily cross cell membranes before being converted to its active form. The use of amino acids and their derivatives as promoieties has also been shown to improve drug delivery, in some cases by targeting specific transporters. mdpi.com

The 1-(methylamino)cyclohexyl substructure is a key feature in various compounds that interact with the central nervous system. Medicinal chemists can use this compound as a starting material to synthesize novel derivatives for neurological research. By modifying the ester and amine functionalities, researchers can systematically alter the molecule's properties to probe its interactions with specific receptors or enzymes in the brain. This approach allows for the exploration of structure-activity relationships (SAR) to design compounds with high affinity and selectivity for a particular neurological target, serving as potential modulators of neuronal function.

Broader Applications in Chemical Science and Engineering (e.g., Specialty Chemicals)

Beyond pharmaceuticals, the functional groups on this compound give it potential for use in the synthesis of specialty chemicals. The amine and ester groups can be used to incorporate the cyclohexyl moiety into polymers or other materials. For instance, it could serve as a monomer or a cross-linking agent to modify the physical properties of materials, such as thermal stability or surface characteristics. In industrial settings, it is primarily used as an intermediate in the manufacture of other, more complex chemicals.

Advances in Chemical Biology and Interdisciplinary Research Leveraging the Compound

Chemical biology utilizes custom-designed small molecules, often called chemical probes, to study and manipulate biological systems. nih.gov this compound can serve as a scaffold for the creation of such probes. For example, a fluorescent dye could be attached to the amine group, or the ester could be modified to include a photoreactive group. These modified molecules could then be used to identify the binding partners of a parent drug within a cell or to visualize biological processes in real-time. This interdisciplinary application bridges organic chemistry and biology, providing powerful tools for fundamental research. nih.gov

Future Research Trajectories and Unexplored Academic Potentials

The full potential of this compound remains largely untapped. Future academic research could focus on several promising directions:

Combinatorial Chemistry: Using the compound as a core scaffold to generate large libraries of diverse molecules for high-throughput screening against various biological targets.

Asymmetric Synthesis: Developing methods to synthesize chiral versions of the compound, which could lead to derivatives with highly specific biological activities.

Materials Science: Investigating its incorporation into novel polymers and nanomaterials to create functional materials with tailored properties.

Mechanistic Studies: Using derivatives of the compound as chemical tools to elucidate complex biological pathways and mechanisms of action for related drugs. nih.gov

Continued exploration of this versatile building block is likely to open new avenues in medicinal chemistry, chemical biology, and materials science.

Table 2: Compound Names Mentioned in the Article

Compound Name

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to confirm the cyclohexyl ring (δ ~1.2–2.5 ppm), methylamino group (δ ~2.2 ppm for N–CH₃), and ester carbonyl (δ ~170–175 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₁₁H₂₁NO₂: calculated 211.1572) .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and UV detection at 210–220 nm .

Advanced: What experimental approaches are used to study the biological activity of this compound, particularly in neurological targets?

Q. Methodological Answer :

  • In Vitro Receptor Binding Assays : Screen for affinity at dopamine or serotonin receptors using radiolabeled ligands (e.g., 3^3H-spiperone for D₂ receptors). Compare results to structurally related compounds like Ethyl 2-(4-aminocyclohexyl)acetate, which shows dopaminergic activity .
  • Functional Assays : Measure cAMP production or calcium flux in transfected HEK293 cells to evaluate agonist/antagonist effects .
    Data Interpretation : Cross-validate results with molecular docking studies to correlate substituent effects (e.g., methylamino vs. amino groups) with activity .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Q. Methodological Answer :

  • Chiral Catalysts : Employ asymmetric hydrogenation using Ru-BINAP catalysts to generate enantiomerically pure cyclohexyl intermediates .
  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to shield the methylamino group during synthesis, preventing racemization .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Control for Assay Variability : Standardize cell lines, buffer conditions, and ligand concentrations. For example, receptor binding affinity (Kᵢ) can vary with incubation temperature or pH .
  • Structural Analog Comparison : Benchmark data against Ethyl 2-(4-aminocyclohexyl)acetate, noting how methylamino substitution alters steric/electronic profiles .
  • Meta-Analysis : Use software like GraphPad Prism to statistically aggregate data from multiple studies and identify outliers.

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model passive membrane permeability using tools like GROMACS, focusing on the ester group’s hydrophilicity .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (expected ~2.1), blood-brain barrier penetration, and cytochrome P450 interactions .
  • Docking Studies : Map the compound’s binding mode in receptors using AutoDock Vina, referencing crystal structures from the PDB .

Basic: What strategies improve the solubility of this compound in aqueous buffers?

Q. Methodological Answer :

  • Co-Solvent Systems : Use 10–20% DMSO or PEG-400 to enhance solubility without destabilizing the ester group .
  • pH Adjustment : Protonate the methylamino group (pKa ~9–10) by preparing solutions in mildly acidic buffers (pH 5–6) .

Advanced: How can researchers assess the compound’s stability under varying storage conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 3–9) .
  • Analytical Monitoring : Track degradation products (e.g., free carboxylic acid from ester hydrolysis) via LC-MS .
    Recommendation : Store lyophilized at -20°C in amber vials to minimize oxidation and photodegradation .

Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

Q. Methodological Answer :

  • Substituent Effects : Replace the methylamino group with bulkier tert-butylamino groups to enhance receptor binding via hydrophobic interactions .
  • Ester Bioisosteres : Substitute the ethyl ester with a methyloxadiazole to improve metabolic stability .
  • Stereochemistry : Synthesize trans-cyclohexyl analogs and compare activity to cis derivatives to assess conformational flexibility .

Advanced: What techniques are critical for identifying and quantifying metabolites of this compound?

Q. Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and analyze via LC-HRMS to detect phase I (hydrolysis) and phase II (glucuronidation) metabolites .
  • Isotopic Labeling : Use 13^{13}C-labeled ethyl groups to track metabolic pathways via mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.